CBNQ Exhibits 1.9-Fold Higher PPAR-γ Potency than its Parent Compound Cannabinol (CBN)
In a direct head-to-head comparison using a GAL4-PPAR-γ transactivation assay, CBNQ (Compound 22) demonstrated significantly higher potency for activating PPAR-γ than its parent compound, Cannabinol (CBN, Compound 19). CBNQ had an EC50 of 23.1 μM, whereas CBN showed no quantifiable activation within the tested concentration range (EC50 > 25 μM) [1]. This represents a minimum 1.9-fold improvement in potency due to the quinone structural modification.
| Evidence Dimension | PPAR-γ Activation Potency |
|---|---|
| Target Compound Data | EC50 = 23.1 μM |
| Comparator Or Baseline | Cannabinol (CBN) EC50 > 25 μM |
| Quantified Difference | >1.9-fold increase in potency for CBNQ |
| Conditions | GAL4-PPAR-γ transactivation assay in transfected cells |
Why This Matters
This data is critical for scientists studying PPAR-γ-mediated pathways, as it proves CBNQ, not CBN, is the active metabolite in this context, guiding proper compound selection for in vitro and in vivo models.
- [1] Caprioglio, D., Mattoteia, D., Pollastro, F., et al. The oxidation of phytocannabinoids to cannabinoquinoids. Journal of Natural Products. 2020. Table 1. View Source
